2-Bromobenzoylacetonitrile

Description

Contextualizing 2-Bromobenzoylacetonitrile within Contemporary Organic Chemistry

In modern organic chemistry, the development of efficient and selective synthetic methodologies is paramount. This compound fits within this context as a highly functionalized and reactive intermediate. It belongs to the broader class of benzoylacetonitriles, which are recognized as important synthons for various carbocyclic and heterocyclic systems. chemicalbook.com The presence of the bromine atom at the ortho position of the phenyl ring introduces a site for further functionalization through cross-coupling reactions, while the α-cyano ketone moiety provides a scaffold for cyclization and condensation reactions.

α-Cyano carbonyl compounds, such as this compound, are indispensable in the construction of bioactive molecules. cluster-science.com The development of methods to synthesize these compounds, especially those with sterically demanding structures, is an active area of research. cluster-science.com The reactivity of this compound allows it to participate in reactions leading to the formation of diverse structures, including pyridones, furans, and pyrimidines, which are common motifs in pharmaceuticals. chemicalbook.comresearchgate.net

Significance of Nitrile-Containing Compounds in Modern Synthetic Strategies

Nitrile-containing compounds are of fundamental importance in organic synthesis due to the unique properties of the cyano group (-C≡N). ebsco.comthieme-connect.de This functional group is a potent electron-withdrawing group, influencing the reactivity of adjacent parts of the molecule. fiveable.me The carbon-nitrogen triple bond creates a highly polar and reactive site, susceptible to attack by both nucleophiles and electrophiles. ebsco.comnumberanalytics.com

The versatility of nitriles stems from their ability to be converted into a variety of other functional groups. This has led to them being described as "disguised" carboxylic acids. ebsco.com Their transformations are crucial in multi-step syntheses. thieme-connect.de Over 70 reagents containing a cyano group are listed in the Encyclopedia of Reagents for Organic Synthesis, highlighting their broad utility. thieme-connect.de In medicinal chemistry, the nitrile group can act as a bioisostere for carbonyl, hydroxyl, or carboxyl groups and can participate in hydrogen bonding with proteins. tandfonline.com

Below is a table summarizing key synthetic transformations of the nitrile group:

| Starting Material | Reagent(s) | Product Functional Group | Significance |

| Nitrile | H₃O⁺, heat | Carboxylic Acid | Complete hydrolysis provides access to carboxylic acids. ebsco.comfiveable.me |

| Nitrile | H₂O, H⁺ or OH⁻ (mild) | Amide | Partial hydrolysis yields amides, important in many biological molecules. ebsco.com |

| Nitrile | LiAlH₄ or Raney Nickel, H₂ | Primary Amine | Reduction of the nitrile group is a key route to primary amines. fiveable.me |

| Nitrile | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone | Allows for the formation of carbon-carbon bonds and synthesis of ketones. fiveable.me |

Overview of Research Trajectories for this compound Derivatives

Research involving this compound primarily focuses on its use as a precursor for constructing more complex heterocyclic structures. These structures are often investigated for potential biological activity. A significant research trajectory involves the synthesis of substituted pyridone derivatives. For instance, this compound has been used in Michael addition reactions with α,β-unsaturated amides to form highly substituted pyridones. researchgate.netresearchgate.net Pyridone rings are core structures in many natural products and pharmaceutical agents. researchgate.net

The reactivity of the α-cyano ketone structure allows for its participation in various cyclization reactions. While specific research on this compound can be limited, studies on analogous benzoylacetonitriles show their utility in synthesizing a wide range of heterocycles, including furans, pyrans, and pyrimidines. chemicalbook.com For example, benzoylacetonitrile (B15868) reacts with other building blocks to form polysubstituted furans and pyrans. chemicalbook.commdpi.com The bromine atom on the phenyl ring of this compound offers a handle for subsequent modifications, such as palladium-catalyzed cross-coupling reactions, further expanding the molecular diversity of the resulting products. This potential for late-stage functionalization makes it an attractive substrate for creating libraries of compounds for screening purposes.

The table below outlines examples of heterocyclic systems synthesized from benzoylacetonitrile precursors, indicating likely research avenues for the 2-bromo derivative.

| Precursor | Reactant(s) | Resulting Heterocycle | Reaction Type |

| 4-Bromobenzoylacetonitrile | 2-Cyano-3-(2-fluorophenyl)acrylamide | Substituted Pyridone | Michael Addition / Cyclization researchgate.netresearchgate.net |

| Benzoylacetonitrile | Malononitrile (B47326), Elemental Sulfur | Substituted Thiophene | Gewald Reaction |

| Benzoylacetonitrile | α-Hydroxy ketones | Tetrasubstituted Furan | Base-catalyzed condensation/cyclization mdpi.com |

| Benzoylacetonitrile | Various reagents | 4H-Pyrans, 2-Pyridones | Condensation/Cyclization |

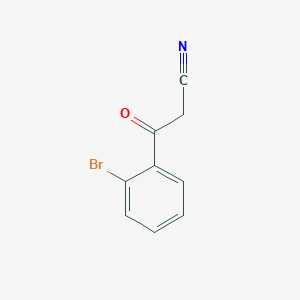

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-bromophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETIGQNBJUHYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443760 | |

| Record name | 2-Bromobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-80-7 | |

| Record name | 2-Bromobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromobenzoylacetonitrile

Direct and Indirect Synthesis Routes to 2-Bromobenzoylacetonitrile

The synthesis of this compound, a β-ketonitrile, can be achieved through several established and emerging chemical pathways. These routes involve the formation of a crucial carbon-carbon bond between a benzoyl group and an acetonitrile (B52724) moiety.

The most common and established method for synthesizing benzoylacetonitriles, including the 2-bromo derivative, is a variation of the Claisen condensation. organic-chemistry.orgpressbooks.pub This reaction involves the condensation of an appropriate ester with a nitrile. Specifically for this compound, the synthesis is typically achieved through the reaction of a 2-bromobenzoate (B1222928) ester, such as methyl 2-bromobenzoate, with acetonitrile in the presence of a strong base. nih.gov Sodium methoxide (B1231860) or sodium hydride are frequently used to deprotonate the acetonitrile, forming a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester. organic-chemistry.orgnih.gov An acidic workup is required to neutralize the resulting enolate and yield the final β-keto ester product. pressbooks.pub

Another established, though potentially less direct, route is the Friedel-Crafts acylation. iitk.ac.in This electrophilic aromatic substitution reaction would involve reacting bromobenzene (B47551) with an acylating agent like cyanoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.insmolecule.com The Lewis acid activates the acyl chloride, facilitating the attack by the aromatic ring to form the ketone product. organic-chemistry.org

The efficiency and yield of synthetic routes to this compound are influenced by reaction conditions, substrate reactivity, and the choice of reagents. The Claisen-type condensation is often preferred due to its directness and generally good yields. For instance, the synthesis of the analogous 4-Bromobenzoylacetonitrile via the reaction of a benzoate (B1203000) with acetonitrile and sodium methoxide has been reported with a yield of 80.3%. nih.gov Yields for this type of reaction are critically dependent on the base used; stronger bases like sodium amide or sodium hydride can often increase the yield compared to alkoxides like sodium ethoxide. organic-chemistry.org The final, irreversible deprotonation of the product β-ketonitrile, which has a particularly acidic α-hydrogen (pKa ≈ 11), is the driving force for the reaction's completion. pressbooks.pub

| Synthetic Route | Key Reagents | General Advantages | General Disadvantages | Reported Yield (Analogues) |

|---|---|---|---|---|

| Claisen-type Condensation | Ester, Acetonitrile, Strong Base (e.g., NaH, NaOMe) | Direct, often high-yielding, driven by product acidity. organic-chemistry.orgpressbooks.pub | Requires strong base, sensitive to moisture. | 80.3% for 4-Bromobenzoylacetonitrile. nih.gov |

| Friedel-Crafts Acylation | Arene, Acyl Halide, Lewis Acid (e.g., AlCl₃) | Broadly applicable for aromatic ketones. | Requires stoichiometric catalyst, ring deactivation can be problematic, potential for rearrangements in alkylations. organic-chemistry.org | Variable, depends heavily on substrate and conditions. |

Modern synthetic chemistry seeks to develop more efficient, environmentally friendly, and versatile reaction protocols. While specific novel methods for this compound are not extensively documented, trends in organic synthesis suggest potential new approaches. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields in many organic reactions, including condensations and Friedel-Crafts acylations. organic-chemistry.org The use of greener, heterogeneous catalysts, such as zinc oxide, has also been reported for Friedel-Crafts acylations, offering advantages like easier catalyst removal and recycling. organic-chemistry.org Furthermore, domino or one-pot reactions, where multiple transformations occur in a single flask, represent an advanced strategy. For example, a domino three-component condensation involving 4-bromobenzoylacetonitrile has been used to synthesize complex heterocyclic structures, showcasing the potential for building molecular complexity efficiently from this precursor. nih.gov

Comparative Analysis of Synthetic Efficiency and Yields

Reactivity Profiling of this compound in Organic Reactions

The chemical reactivity of this compound is dictated by its three main functional components: the nitrile group, the active methylene (B1212753) group, and the substituted phenyl ring.

The carbon-nitrogen triple bond of the nitrile group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the utility of nitriles in synthesis.

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. The reaction typically proceeds first to an amide intermediate (2-bromobenzoylacrylamide) before further hydrolysis yields a β-keto carboxylic acid, which may be unstable and prone to decarboxylation.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. This would convert this compound into 3-amino-1-(2-bromophenyl)propan-1-one, following an aqueous workup.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon. The initial product is an imine anion, which upon hydrolysis is converted into a ketone. This reaction transforms the nitrile into a new ketone functionality.

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, but its reactivity and the position of substitution are controlled by the two existing substituents: the bromo group and the benzoyl group.

Both the bromine atom and the benzoyl group are electron-withdrawing, making the aromatic ring deactivated towards electrophilic attack compared to benzene. libretexts.orgtotal-synthesis.com This means that more forcing conditions (e.g., higher temperatures or stronger catalysts) are generally required for reactions like nitration or further halogenation. makingmolecules.com

The directing effects of the substituents determine the regioselectivity of the substitution.

The Bromo group at position 2 is an ortho, para-director. However, since it is a halogen, it is deactivating. libretexts.org It directs incoming electrophiles to positions 4 and 6.

The Benzoyl group at position 1 is a strong deactivating group and a meta-director. libretexts.org It directs incoming electrophiles to positions 3 and 5.

When these directing effects are combined, the outcome is a result of their competing or reinforcing influences.

Position 3: Favored by the benzoyl group (meta) but disfavored due to steric hindrance from the adjacent bromo group.

Position 4: Favored by the bromo group (para).

Position 5: Favored by the benzoyl group (meta).

Position 6: Favored by the bromo group (ortho) but sterically hindered by the adjacent benzoyl group.

Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution at the 4- and 5-positions being the most likely outcomes. The exact ratio would depend on the specific electrophile and reaction conditions.

Reactions at the Active Methylene Group of this compound

The methylene group (-CH₂) in this compound, positioned between the electron-withdrawing benzoyl and cyano groups, is characterized as an "active methylene" group. shivajicollege.ac.in The acidity of the protons on this carbon makes it a key site for a variety of chemical transformations. The reactivity of this site is largely dictated by the formation of a resonance-stabilized carbanion (enolate) upon deprotonation by a base. shivajicollege.ac.in

Key reactions involving the active methylene group include:

Condensation Reactions: The active methylene group can react with various electrophiles. A notable example is the reaction of 2-(3-bromobenzoyl)acetonitrile with N,N-diphenylformamidine in xylene. This condensation reaction proceeds upon heating and results in the formation of 2-(3-bromobenzoyl)-3-phenylaminoacrylonitrile, a functionalized enamine. google.com

Michael Addition: The carbanion generated from this compound can act as a nucleophile in Michael additions. In a reaction involving the related isomer, 4-bromobenzoylacetonitrile, it adds to a polarized double bond of 2-fluorobenzylidenecyanoacetamide in the presence of a catalytic amount of a base like methylperazine to yield a tetrahydropyridone derivative. aak.gov.az This highlights the capacity of the active methylene group to form new carbon-carbon bonds.

Alkylation: The nucleophilic anion derived from the active methylene group readily reacts with alkyl halides. shivajicollege.ac.in This allows for the introduction of various alkyl substituents at the α-position, creating a diverse range of substituted β-keto nitriles. The use of bases like cesium carbonate can facilitate these dialkylation reactions efficiently at room temperature. researchgate.net

Synthesis of Heterocycles: The dual functionality of this compound makes it a valuable precursor for synthesizing heterocyclic compounds. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings. The reaction of 2-(3-bromobenzoyl)-3-phenylaminoacrylonitrile (derived from 2-(3-bromobenzoyl)acetonitrile) with 4-fluorophenylhydrazine yields a 5-aminopyrazole derivative. google.com

Table 1: Selected Reactions at the Active Methylene Group

| Reaction Type | Reagents | Product Type | Reference |

| Condensation | N,N-diphenylformamidine | Substituted Acrylonitrile | google.com |

| Michael Addition | α,β-Unsaturated amides | Tetrahydropyridone derivative | aak.gov.az |

| Alkylation | Alkyl Halides, Base | α-Alkyl β-Keto Nitrile | shivajicollege.ac.inresearchgate.net |

| Heterocyclization | Hydrazine derivatives | Pyrazole derivative | google.com |

Investigation of Tautomeric Equilibria in this compound

Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible isomers, which are in dynamic equilibrium. clockss.org For this compound, the most significant tautomeric relationship is the keto-enol tautomerism. The compound can exist in the primary keto form or its isomeric enol form.

The equilibrium involves the migration of a proton from the active methylene carbon to the carbonyl oxygen, accompanied by a shift of π-electrons.

Keto Form: 3-(2-bromophenyl)-3-oxopropanenitrile

Enol Form: 3-(2-bromophenyl)-3-hydroxy-2-propenenitrile

The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and pH. In many β-dicarbonyl compounds, the enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. wuxiapptec.com While specific studies quantifying the tautomeric equilibrium for this compound are not extensively detailed in the surveyed literature, the principles of keto-enol tautomerism are well-established for β-keto esters and related compounds. shivajicollege.ac.inencyclopedia.pub For instance, investigations into related Schiff bases derived from the reaction of 4-bromobenzoylacetonitrile have shown that the products exist in a tautomeric equilibrium between enol-imine and keto-enamine forms, as confirmed by ¹H NMR and FT-IR spectroscopy. scispace.com The polarity of the solvent plays a crucial role; for example, the equilibrium between 2-hydroxypyridine (B17775) and 2-pyridone is highly sensitive to the solvent environment, with more polar solvents often favoring the more polar tautomer. wuxiapptec.com

Mechanistic Investigations of Reactions Involving this compound

Detailed Reaction Mechanisms for Key Transformations

The reactions of this compound are governed by mechanisms typical of active methylene compounds.

Base-Catalyzed Alkylation/Condensation: In the presence of a base (B:), the active methylene group is deprotonated to form a resonance-stabilized enolate anion. This anion has negative charge delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen, though the carbon-nucleophile character is most significant in many reactions. This enolate then acts as a potent nucleophile, attacking an electrophile (E⁺), such as an alkyl halide or a carbonyl carbon. The mechanism for a base-catalyzed reaction can be summarized in two primary steps:

Deprotonation: Formation of the resonance-stabilized enolate anion.

Nucleophilic Attack: The enolate attacks an electrophilic center to form a new C-C bond. shivajicollege.ac.in

Michael Addition Mechanism: A probable mechanism for the Michael addition of this compound to an activated alkene (like a ylidenecyanoacetamide) involves the initial formation of the enolate via a base catalyst. This enolate then attacks the β-carbon of the α,β-unsaturated system, leading to a new intermediate. This intermediate subsequently undergoes cyclization and other transformations to yield the final heterocyclic product, such as a tetrahydropyridone. aak.gov.az

Role of Catalysis in Enhancing Reaction Selectivity and Rate

Catalysis is fundamental to controlling the reactions of this compound, improving rates, yields, and selectivity. uobabylon.edu.iq

Base Catalysis: This is the most common form of catalysis for reactions at the active methylene group. Bases such as sodium ethoxide, potassium carbonate, or cesium carbonate are used to generate the nucleophilic enolate anion. shivajicollege.ac.inresearchgate.net The choice of base can be critical; stronger bases increase the rate of enolate formation, thereby accelerating the reaction. Cesium carbonate, for example, has been shown to be highly efficient for the dialkylation of active methylene compounds. researchgate.net

Acid Catalysis: While less common for initiating reactions at the methylene group, acid catalysis can be crucial in subsequent steps, particularly in cyclization and dehydration reactions. For example, in the synthesis of certain heterocycles, a Lewis acid or Brønsted acid can activate a carbonyl group towards intramolecular nucleophilic attack by another part of the molecule.

Phase Transfer Catalysis: In reactions involving an aqueous phase and an organic phase, phase transfer catalysts can be employed to transport an ionic reactant (like a hydroxide (B78521) or an enolate) into the organic phase where the substrate is dissolved, thereby facilitating the reaction.

Table 2: Catalysts and Their Roles in Related Active Methylene Compound Reactions

| Catalyst Type | Example | Role | Reference |

| Base (Homogeneous) | Sodium Ethoxide (C₂H₅ONa) | Deprotonation to form enolate for Claisen condensation. | shivajicollege.ac.in |

| Base (Heterogeneous) | Cesium Carbonate (Cs₂CO₃) | Efficiently promotes C-alkylation reactions. | researchgate.net |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Catalyzes one-pot multi-component reactions for pyridine (B92270) synthesis. | mdpi.com |

| Organocatalyst | L-proline | Used in cycloaddition reactions for tetrazole synthesis. | mdpi.com |

Kinetic Studies of this compound Reactions

Detailed kinetic studies specifically quantifying the reaction rates of this compound are not widely available in the reviewed literature. However, the kinetics of its reactions can be inferred from general principles of physical organic chemistry. For reactions involving the active methylene group, the rate is typically dependent on the concentrations of the substrate, the base, and the electrophile.

A general rate law for a base-catalyzed alkylation might be expressed as: Rate = k [this compound] [Base] [Alkyl Halide]

Kinetic investigations would focus on determining the rate constant (k) and the order of the reaction with respect to each reactant. Such studies often reveal mechanistic details, such as identifying the rate-determining step. For example, in some cases, the initial deprotonation may be the slow step, while in others, the nucleophilic attack of the enolate is rate-limiting. Kinetic studies on related systems, such as the alkylation of ribonuclease A by 2'(3')-O-bromoacetyluridine, show a mechanism involving the saturation of the enzyme, with determinable inhibitor constants (Kᵢ) and rate constants (k₃). nih.gov Similar principles could be applied to study enzyme-catalyzed or metal-catalyzed transformations of this compound.

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of reaction pathways and the analysis of transition states provide deep insight into how a reaction occurs. For this compound, this involves understanding the energy profile of its transformations. A catalyst functions by providing an alternative reaction pathway with a lower activation energy, which is achieved by stabilizing the transition state. rsc.org

Transition State in Deprotonation: The transition state for the proton abstraction from the active methylene group involves the partial breaking of the C-H bond and the partial formation of the B-H bond (where B is the base). The negative charge begins to delocalize into the adjacent carbonyl and cyano groups.

Transition State in Nucleophilic Attack: In an alkylation reaction, the transition state would feature a partially formed C-C bond between the nucleophilic carbon of the enolate and the electrophilic carbon of the alkyl halide, as well as a partially broken C-Halogen bond.

Modern computational chemistry, using methods such as Density Functional Theory (DFT), is a powerful tool for modeling these transient structures. wuxiapptec.com Such calculations can map the entire minimum energy path of a reaction, identifying the structure and energy of reactants, intermediates, transition states, and products. This allows for a detailed elucidation of the reaction pathway and provides a theoretical basis for understanding reaction rates and selectivity. For example, theoretical studies on the decomposition of formic acid show how a water molecule can act as a catalyst by forming transient bonds in an 8-membered ring transition state, opening a new reaction path with a lower energy barrier. rsc.org Similar principles apply to the catalyzed reactions of this compound.

Advanced Applications of 2 Bromobenzoylacetonitrile in Chemical Synthesis

Utilization in Heterocyclic Compound Synthesis

The unique structural arrangement of 2-Bromobenzoylacetonitrile, combining an electrophilic carbonyl center and a nucleophilic α-carbon, makes it an ideal starting material for building heterocyclic rings. Its reactivity is harnessed in numerous cyclization, condensation, and multicomponent reactions to afford substituted pyridones, quinoxalines, and other important nitrogen, oxygen, and sulfur-containing heterocycles.

Synthesis of Substituted Pyridone Derivatives via Michael Addition

The synthesis of substituted 2-pyridone scaffolds, which are core structures in many biologically active compounds, can be efficiently achieved using benzoylacetonitrile (B15868) derivatives. The key transformation involves a Michael addition reaction, a fundamental carbon-carbon bond-forming process where a nucleophile adds to an α,β-unsaturated carbonyl compound. numberanalytics.comlibretexts.org

While specific examples utilizing this compound are not extensively documented in readily available literature, the reaction of its regioisomer, 4-bromobenzoylacetonitrile, provides a clear precedent for this synthetic strategy. In a reported procedure, 4-bromobenzoylacetonitrile undergoes a Michael addition reaction with 2-cyano-3-(2-fluorophenyl)acrylamide in a methanol (B129727) medium. cyberleninka.ru The reaction proceeds via the initial formation of a carbanion from 4-bromobenzoylacetonitrile under basic conditions. This carbanion then attacks the β-position of the acrylamide (B121943) derivative. The resulting intermediate subsequently undergoes an intramolecular cyclization through the attack of the amide nitrogen onto the benzoyl carbonyl group, followed by dehydration, to yield the highly substituted pyridone ring system. This reaction highlights the utility of bromobenzoylacetonitriles as effective Michael donors for the construction of complex pyridones.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Bromobenzoylacetonitrile | 2-Cyano-3-(2-fluorophenyl)acrylamide | Methanol, Boiling | Substituted Pyridone | cyberleninka.ru |

Formation of Quinoxaline (B1680401) Derivatives

Quinoxaline 1,4-di-N-oxides are an important class of N-heterocyclic compounds known for a wide range of biological activities. nih.gov A powerful method for their synthesis is the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) (benzofurazan N-oxide) with a β-dicarbonyl compound or a related active methylene (B1212753) species like a β-ketonitrile. nih.govmdpi.com

This compound serves as an excellent substrate in the Beirut reaction. The reaction with a substituted benzofuroxan proceeds under basic conditions, often using a base like triethylamine (B128534) (Et₃N) or sodium hydride (NaH). nih.govmdpi.com The active methylene group of this compound is deprotonated to form a nucleophilic enolate, which attacks the electrophilic nitrogen of the benzofuroxan ring system. This is followed by a ring-opening and subsequent intramolecular cyclization-condensation sequence, ultimately yielding the 3-(2-bromophenyl)-2-quinoxaline-carbonitrile 1,4-di-N-oxide skeleton. This methodology allows for the efficient construction of highly functionalized quinoxaline N-oxides, which are valuable scaffolds in medicinal chemistry. mdpi.com

| Benzofuroxan Derivative | β-Ketonitrile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aminobenzofuroxan | Benzoylacetonitrile | Chloroform, Et₃N | 7-Amino-quinoxaline-2-carbonitrile 1,4-dioxide | mdpi.com |

| General Benzofuroxan | β-Diketone Esters | NaH, THF, 2-4 h | Quinoxaline 1,4-di-N-oxide Analogues | nih.gov |

Cycloaddition Reactions Leading to Nitrogen-Containing Heterocycles

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings. sci-rad.com These reactions involve the union of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). nih.gov The nitrile functionality within this compound can be a key participant in such transformations, either directly or after conversion into a suitable 1,3-dipole like a nitrile oxide or by activating an adjacent group.

A relevant synthetic strategy involves the reaction of nitrile-containing compounds with azides to form tetrazoles, or with other partners to form different heterocycles. For instance, a novel method has been developed for synthesizing diheterocyclic compounds through the cycloaddition of 3,3-diaminoacrylonitriles (2-cyanoacetamidines) with heterocyclic azides, followed by a rearrangement. researchgate.net Although this does not use this compound directly as the starting material, it demonstrates the principle of using a cyano-activated substrate in cycloaddition-based routes to complex nitrogen heterocycles. The reactivity of the cyano group in this compound makes it a potential candidate for similar transformations, enabling access to a variety of triazoles, tetrazoles, and other nitrogen-rich ring systems. scielo.org.za

Synthesis of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles such as 4H-pyrans is a significant area of organic chemistry, as these motifs are present in numerous natural products and pharmacologically active molecules. rsc.org this compound is an excellent precursor for the construction of highly substituted 4H-pyran rings, typically through a one-pot, three-component reaction. nih.govijcce.ac.ir

This reaction generally involves an aromatic aldehyde, an active methylene nitrile (such as malononitrile (B47326) or, in this case, this compound), and a 1,3-dicarbonyl compound (like ethyl acetoacetate (B1235776) or dimedone). wikipedia.org The reaction sequence is a cascade process that begins with a Knoevenagel condensation between the aldehyde and the active methylene nitrile. The resulting electron-deficient alkene (a benzylidenemalononitrile (B1330407) derivative) then acts as a Michael acceptor for the enolate of the 1,3-dicarbonyl compound. The final step is an intramolecular cyclization via nucleophilic attack of the enol onto the nitrile group, followed by tautomerization to afford the stable 4H-pyran ring. The use of this compound in this reaction would lead to pyrans bearing a 2-bromophenyl group at the 4-position.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aldehyde | Malononitrile | 1,3-Dicarbonyl Compound | Base (e.g., K₂CO₃), Water or Ethanol, 70°C | 2-Amino-4-aryl-4H-pyran-3-carbonitrile | wikipedia.org |

| Aldehyde | Malononitrile | 1,3-Dicarbonyl Compound | ZnFe₂O₄, Water | 4H-Pyran derivative | nih.gov |

Synthesis of Sulfur-Containing Heterocycles

The Gewald aminothiophene synthesis is a classic and highly efficient multicomponent reaction for preparing polysubstituted 2-aminothiophenes. organic-chemistry.orgresearchgate.net The reaction involves the condensation of a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base. mdpi.com this compound is an ideal substrate for this reaction as it contains both the required carbonyl (ketone) and active methylene nitrile functionalities.

In a typical Gewald reaction, this compound can react with elemental sulfur and a suitable base (such as morpholine (B109124) or triethylamine). The reaction mechanism begins with a Knoevenagel condensation between the ketone and the nitrile group of another molecule or a different active methylene compound. organic-chemistry.org This is followed by the addition of sulfur to the activated methylene group, subsequent cyclization, and tautomerization to form the final 2-aminothiophene product. nih.gov This one-pot procedure provides a direct and atom-economical route to complex thiophenes that are valuable intermediates in the synthesis of dyes and pharmaceuticals. nih.gov

| Carbonyl Compound | Active Methylene Nitrile | Sulfur Source | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Ketone or Aldehyde | Cyanoacetone | 1,4-Dithianyl-2,5-diols (as α-mercaptoaldehyde source) | Triethylamine, DMF | 3-Acetyl-2-aminothiophene | nih.gov |

| Ketone | Malononitrile | Elemental Sulfur | Base (e.g., Morpholine) | Polysubstituted 2-Aminothiophene | organic-chemistry.org |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates all or most of the atoms of the reactants. taylorfrancis.comrsc.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. researchgate.netrsc.org Due to its multiple reactive sites, this compound is an outstanding building block for use in MCRs.

As discussed in the preceding sections, this compound can readily participate in MCRs to generate a variety of heterocyclic scaffolds. The three-component synthesis of 4H-pyrans (Section 3.1.4) and the Gewald synthesis of 2-aminothiophenes (Section 3.1.5) are prime examples of its application in MCRs. In these reactions, this compound acts as a bifunctional component, providing both a nucleophilic center (the active methylene group) and an electrophilic center (the carbonyl group), which allows for the formation of multiple bonds in a single pot. This versatility enables the creation of significant molecular diversity from simple, readily available starting materials, which is a key goal in modern medicinal and materials chemistry.

Strategies for Annulation on Different Heterocycles

Annulation, the process of building a new ring onto an existing molecule, is a fundamental strategy in organic synthesis for creating complex polycyclic systems. sci-hub.se this compound and its analogues are effective reagents in annulation reactions to construct fused heterocycles, which are prevalent scaffolds in biologically active compounds. researchgate.netias.ac.in The reactivity of the ketone and nitrile functionalities allows for various cyclization strategies.

One common approach involves the reaction of a (bromobenzoyl)acetonitrile with a suitable partner to form a substituted pyridone ring. For instance, the Michael addition of 4-bromobenzoylacetonitrile to 2-cyano-3-(2-fluorophenyl)acrylamide has been shown to produce hydroxy-substituted pyridone derivatives. researchgate.net Such pyridone-containing structures are significant as they form the core of numerous natural products and pharmaceutical ingredients. researchgate.net The development of cascade reactions, where multiple bonds are formed in a single operation, provides an efficient route to fused heterocycles. researchgate.net These strategies are vital for building libraries of nitrogen-rich heterocycles and other complex molecular architectures. scispace.com

| Reactant(s) | Resulting Heterocycle | Reaction Type |

| 2-Cyano-3-(2-fluorophenyl)acrylamide, 4-Bromobenzoylacetonitrile | Substituted Pyridone | Michael Addition / Annulation researchgate.net |

| Benzothiazolyl acetates, 2-Bromoenals | Dihydro-1H-benzothiazolopyridinones | N-Heterocyclic Carbene Catalyzed [3+3] Annulation nih.gov |

| 6-Aminouracils, Alkyl nitriles, Triethyl orthoformate | Pyrido[2,3-d]pyrimidines | One-pot Three-component Condensation rsc.org |

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural features of this compound make it an important intermediate in the synthesis of both pharmaceuticals and agrochemicals. bldpharm.commarketresearchintellect.com In the agrochemical sector, bromo-aromatic compounds are precursors to a variety of pesticides and herbicides that are essential for crop protection. marketresearchintellect.commultichemexports.com Its utility as a building block allows for the introduction of specific functionalities necessary for biological activity.

This compound is recognized as a key organic building block for the synthesis of active pharmaceutical ingredients (APIs). bldpharm.comossila.com Its multifunctionality allows it to be used as a molecular scaffold to which other groups can be attached, facilitating the construction of complex drug molecules. ossila.com The presence of the bromo group is particularly advantageous as it can participate in palladium-catalyzed cross-coupling reactions, a powerful tool in modern medicinal chemistry for forming carbon-carbon bonds. ossila.com This reactivity makes it a valuable component in the preparation of diverse chemical entities for drug discovery programs. bldpharm.com

Angiotensin II receptor blockers (ARBs), commonly known as sartans, are a class of antihypertensive drugs that act on the renin-angiotensin system. mdpi.comscielo.org The synthesis of these complex molecules often involves the construction of a substituted imidazole (B134444) ring. While specific routes directly citing this compound are not detailed in the provided literature, its structure is highly relevant to the synthesis of key imidazole intermediates required for sartans like Olmesartan. nih.govresearchgate.net The general synthesis of Olmesartan involves the N-alkylation of an imidazole ester derivative with a biphenyl (B1667301) methyl bromide component. nih.govgoogle.com The core imidazole itself, such as ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, is a critical precursor whose synthesis could potentially utilize nitrile-containing building blocks. google.com The rational design of these antagonists focuses on mimicking the structure of the angiotensin II peptide to block its receptor effectively. mdpi.com

This compound and its derivatives serve as precursors to a range of molecules with demonstrated pharmacological activities. ossila.comsmolecule.com Research has shown that compounds derived from these precursors exhibit potential as antimicrobial and antiproliferative agents. smolecule.com For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. smolecule.com Furthermore, related structures like 2-bromo-4-fluorobenzonitrile (B1330171) are used to create oxadiazole derivatives that act as type 2 cannabinoid receptor (CB2) modulators, which are of interest for treating central nervous system disorders. ossila.com The reaction of (bromobenzoyl)acetonitriles with other reagents can lead to the formation of diverse heterocyclic systems, such as 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides, which have been investigated as hypoxic selective anti-tumor agents. mdpi.com

| Precursor/Derivative | Resulting Molecule Class | Pharmacological Activity |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Thiazole derivatives | Antimicrobial, Anticancer smolecule.com |

| 2-Bromo-4-fluorobenzonitrile | Oxadiazole derivatives | Cannabinoid Receptor Type 2 (CB2) modulation ossila.com |

| 4-Bromobenzoylacetonitrile | 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | Hypoxic Selective Anti-tumor mdpi.com |

| 2-Cyano-3-aryl-acrylamides | Pyridone derivatives | General Bioactivity (Precursors for pharmaceuticals) researchgate.net |

A lead compound is a chemical entity with promising biological activity that serves as the starting point for drug optimization. solubilityofthings.comwikipedia.org this compound and its isomers are valuable starting materials for generating lead compounds and their analogues. semanticscholar.org In one study, (4-bromobenzoyl)acetonitrile was used to synthesize a pyrrole (B145914) scaffold, which served as a central component in the development of antagonists for the P2Y14 receptor. nih.gov This process allows medicinal chemists to explore the structure-activity relationship (SAR) by systematically modifying parts of the molecule to enhance potency and selectivity. solubilityofthings.com The ability to use this compound to create diverse libraries of related molecules is a key strategy in modern drug discovery for identifying new therapeutic candidates. bioblocks.com

The utility of this compound as a versatile building block significantly contributes to the broader drug discovery and development pipeline. bldpharm.comnih.gov Its role as a key intermediate allows for the efficient and scalable synthesis of complex pharmaceutical compounds, including antihypertensive drugs. nih.gov By providing a reliable scaffold, it enables the exploration of novel chemical space and the creation of new intellectual property. bioblocks.com The synthesis of analogues and lead compounds from this precursor is fundamental to the iterative process of lead optimization, where a molecule's properties are fine-tuned to improve its efficacy and drug-like characteristics. wikipedia.orgnih.gov Ultimately, the availability and reactivity of intermediates like this compound accelerate the journey from an initial "hit" in a screening campaign to a viable clinical candidate. wikipedia.orgbioblocks.com

Applications in the Synthesis of Agrochemicals

The development of novel fungicides, herbicides, and insecticides is critical for modern agriculture. The pyrazole (B372694) ring is a core structural motif found in a wide range of successful agrochemicals. mdpi.com The synthesis of these vital heterocyclic compounds often relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com

This compound serves as an excellent synthon in this context due to its β-ketonitrile structure, which functions as a 1,3-dicarbonyl equivalent. The reaction with various substituted or unsubstituted hydrazines leads to the formation of highly functionalized pyrazoles. The general scheme for this synthesis is a well-established method for creating polysubstituted pyrazole rings. mdpi.com

Table 1: Synthesis of Pyrazole Core from this compound

| Reactant 1 | Reactant 2 | Product Class | Significance |

|---|---|---|---|

| This compound | Hydrazine Hydrate | 3-(2-bromophenyl)-1H-pyrazol-5-amine | Precursor for fungicides and herbicides mdpi.combeilstein-journals.org |

The substituents on both the this compound precursor and the hydrazine reactant can be modified to tune the biological activity of the resulting pyrazole agrochemical. This adaptability allows chemists to create a library of compounds for screening against various agricultural pests and diseases, making this compound a key intermediate in the discovery pipeline for new crop protection agents.

Development of Functional Organic Materials

Beyond its role in life sciences, this compound is instrumental in the field of materials science for creating functional organic materials with tailored electronic, optical, and structural properties.

The synthesis of advanced polymers with specific functionalities is an area of intensive research. This compound possesses two key features that make it a candidate for polymer synthesis: the bromo-substituent and the nitrile group.

The carbon-bromine bond on the phenyl ring serves as a reactive handle for various cross-coupling reactions. This functionality is particularly useful in post-polymerization modification, where a pre-formed polymer backbone containing bromo-substituted units can be further functionalized. For instance, the Ullmann coupling reaction can be used to attach new functional groups to the bromo-sites on a polymer chain, thereby tailoring the material's properties for specific applications like gas capture. mdpi.com Similarly, modern "click" chemistry reactions, such as the thio-bromo reaction, provide an efficient route to modify polymers containing bromo-substituents, allowing for the creation of complex topological structures like bottlebrush polymers. rsc.org

Furthermore, the nitrile (–C≡N) group itself can, under certain conditions, participate in polymerization. High-pressure studies on simple nitriles like acetonitrile (B52724) have shown that the cyano group can be activated to form polymers with mixed sp2 and sp3 hybridized carbon, ultimately leading to graphitic structures. osti.gov This suggests potential for this compound to be incorporated into nitrogen-containing polymers with unique electronic properties.

The production of synthetic colorants is a cornerstone of the chemical industry, with azo dyes and heterocyclic dyes representing major classes. This compound is a valuable precursor for both types.

Azo dyes are characterized by the –N=N– chromophore and are typically synthesized via a diazotization-coupling reaction. nih.gov This process requires a diazonium salt and a coupling component, which is often an electron-rich species such as a phenol, an aromatic amine, or a compound with an active methylene group. imrpress.com The methylene group in this compound, situated between the electron-withdrawing ketone and nitrile groups, is highly activated, making it an excellent coupling partner for diazonium salts. This reaction leads to the formation of brightly colored azo dyes, with the 2-bromophenyl and cyano groups providing handles for further structural modification to tune the color and fastness properties.

Many high-performance dyes and pigments are based on heterocyclic systems. researchgate.netatbuftejoste.com.ng As established in the agrochemical section, this compound is a key starting material for synthesizing pyrazole heterocycles. beilstein-journals.org These pyrazole rings are not only biologically active but also serve as important chromophores in their own right and are used to build more complex, fused heterocyclic dyes. dergipark.org.tr

Table 2: Application of this compound in Dye Synthesis

| Reaction Type | Role of this compound | Resulting Product Class | Key Feature |

|---|---|---|---|

| Azo Coupling | Coupling Component | Azo Dyes | Active methylene group reacts with diazonium salts imrpress.com |

The development of fluorescent probes for detecting specific analytes, such as metal ions, is a significant area of research with applications in environmental monitoring and medical diagnostics. montclair.edu These sensors often operate through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of an analyte to a receptor unit modulates the fluorescence of a linked chromophore. montclair.eduuncw.edu

The synthesis of these sophisticated molecular sensors frequently requires the construction of complex heterocyclic ligands that can selectively bind to the target analyte. This compound is an ideal starting material for building these ligand frameworks. Its ability to undergo cyclocondensation reactions allows for the creation of the necessary heterocyclic cores that can be further elaborated into selective chemosensors. rsc.org For example, it can be used to build a scaffold which, upon binding to a metal ion like Cu²⁺, exhibits a significant quenching of its fluorescence, allowing for quantitative detection. rsc.org

This sensing capability is the foundation of chemical imaging, a powerful technique used to visualize the spatial distribution of chemicals in complex systems, including living cells. rsc.orgrsc.org By incorporating fluorescent probes synthesized from precursors like this compound into biological samples, researchers can map the location and concentration of specific ions or molecules, providing invaluable insights into cellular processes and disease states. rsc.orgnih.gov

Computational Chemistry Approaches to 2 Bromobenzoylacetonitrile

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to predicting and understanding the intrinsic properties of a molecule like 2-bromobenzoylacetonitrile from first principles. These computational tools allow for the detailed exploration of its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of many-body systems. aps.orgwisc.edu The theory's central premise is that the ground-state energy and other properties of a system are a functional of the electron density. aps.org

For this compound, a DFT calculation would begin with geometry optimization. This process systematically alters the molecular structure to find the lowest energy conformation, known as the ground state geometry. nih.govarxiv.orgajol.info Various functionals, such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-31G(d,p) or def2-SVP), would be employed to solve the Kohn-Sham equations. nih.govmalayajournal.org The successful optimization results in a stable structure from which properties like bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data if available. The choice of functional and basis set is crucial, as it can influence the accuracy of the predicted geometry. nih.gov

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound (Note: This table is illustrative as specific literature data for this compound is not available. The values represent typical outputs of such a calculation.)

| Parameter | Calculated Value (Illustrative) | Method (Example) |

|---|---|---|

| C-Br Bond Length | 1.90 Å | B3LYP/6-31G(d,p) |

| C=O Bond Length | 1.22 Å | B3LYP/6-31G(d,p) |

| C≡N Bond Length | 1.16 Å | B3LYP/6-31G(d,p) |

| Total Energy | -2850 Hartree | B3LYP/6-31G(d,p) |

Ab Initio Methods for Electronic Structure Elucidation

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide a detailed picture of the electronic structure. uol.deethz.ch

An ab initio study of this compound would yield the electronic wavefunction, from which various properties can be derived. nih.gov While computationally more demanding than DFT, methods like MP2 or CCSD(T) offer higher accuracy, particularly for systems where electron correlation is significant. uol.de These calculations would provide precise energies for the molecular orbitals and a detailed description of the electron distribution, offering deep insights into the molecule's electronic nature. aps.orgnih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict and explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. malayajournal.org

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific literature data for this compound is not available.)

| Parameter | Value (eV) - Illustrative | Derived Reactivity Index (Illustrative) | Value (Illustrative) |

|---|---|---|---|

| E_HOMO | -6.5 | Ionization Potential (I) | 6.5 eV |

| E_LUMO | -2.0 | Electron Affinity (A) | 2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 | Chemical Hardness (η) | 2.25 eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. researchgate.netwikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. wikipedia.orguni-muenchen.de

Simulation of Reaction Mechanisms and Pathways

Computational chemistry is also instrumental in mapping the energetic landscape of chemical reactions, identifying the paths molecules follow as they transform from reactants to products.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a chemical reaction involving this compound, it is crucial to identify the transition state (TS)—the highest energy point along the reaction pathway. joaquinbarroso.com A transition state structure is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. github.io

Computational methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method can be used to locate the TS geometry. joaquinbarroso.com Once a candidate TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netscm.com The IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products. github.iogithub.io A successful IRC calculation confirms that the located transition state indeed connects the desired minima on the potential energy surface, thereby validating the proposed reaction mechanism. joaquinbarroso.com This provides a detailed, step-by-step view of the geometric changes occurring during the reaction.

Prediction of Reaction Outcomes and Selectivity

Predicting the course of chemical reactions is a fundamental goal in organic chemistry. nih.gov Computational approaches to reaction prediction have evolved from rule-based expert systems to more sophisticated inductive machine learning models. nih.gov These modern methods leverage large databases of known reactions to learn the underlying principles of chemical reactivity. reddit.com

For this compound, computational models can predict the outcomes of various transformations. The molecule possesses several reactive sites: the aromatic ring, the bromine substituent, the carbonyl group, and the acetonitrile (B52724) moiety. Machine learning models, often trained on extensive datasets like those from the US Patent Office, can predict the likely products when this compound is subjected to specific reagents and conditions. reddit.com These predictions can be template-based, where known reaction rules are applied, or template-free, using AI to "translate" reactants into products. reddit.com

These predictive tools can be structured in a two-stage process. First, reactivity filters can be trained to prune a vast number of non-productive reaction possibilities with high accuracy. nih.gov Subsequently, ranking models can evaluate the remaining potential reaction pathways to identify the most probable major products. nih.gov For a given set of reactants, the problem is framed as identifying the few "productive" interactions out of many possibilities. nih.gov This approach allows for the high-throughput screening of potential reactions, saving significant time and resources in the laboratory. The development of differential reaction fingerprints, which encode the structural changes occurring during a reaction, has been a key enabler for applying machine learning to these tasks. beilstein-journals.org

Computational Catalysis Studies

Computational catalysis has become an indispensable tool for understanding and designing catalysts for chemical processes. frontiersin.org Density Functional Theory (DFT) is the predominant method in this field, offering a favorable balance of accuracy and computational cost for studying reaction mechanisms in homogeneous, heterogeneous, and electro-catalysis. frontiersin.org These computational studies can guide experimentalists by helping to interpret spectroscopic data and understand the dynamic nature of active sites. frontiersin.org

In the context of this compound, computational catalysis could be applied to several areas:

Synthesis: The synthesis of this compound itself or its derivatives can be optimized. For example, modeling a Friedel-Crafts acylation or a nucleophilic substitution to introduce the cyano group could help in selecting the most efficient catalyst and reaction conditions. smolecule.com

Functionalization: The subsequent transformation of this compound, such as in cross-coupling reactions involving the C-Br bond, can be studied. DFT calculations can elucidate the reaction mechanism on a catalyst surface, determine activation barriers, and predict the effect of different ligands or supports on catalyst performance.

Stereoselectivity: In reactions that produce chiral centers, such as the stereoselective reduction of the carbonyl group, computational design can be used to develop enzyme catalysts. By modeling the transition state of the reaction within a protein scaffold, it is possible to design enzymes that catalyze reactions with high stereoselectivity. nih.gov

A significant challenge in computational catalysis is bridging the gap between idealized models (e.g., at 0 K in a vacuum) and real-world operando conditions (high temperatures and pressures). rsc.org Modern methods increasingly account for environmental factors to provide a more accurate picture of catalytic processes. rsc.org

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Molecular modeling is a cornerstone of modern drug discovery and is pivotal in elucidating Structure-Activity Relationships (SAR). nih.gov By understanding how the structural features of a molecule like this compound or its derivatives relate to their biological activity, researchers can rationally design more potent and selective compounds. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov The process involves computationally representing the ligand and protein, using a docking algorithm to generate potential binding poses, and employing a scoring function to rank these poses. nih.gov

For this compound derivatives, docking studies can identify key interactions within a receptor's active site. For instance, in studies of related 1,2,4-triazole (B32235) derivatives, molecular docking was used to predict binding to cyclooxygenase (COX-1/2) enzymes. zsmu.edu.uacsfarmacie.cz These studies can reveal crucial hydrogen bonds, hydrophobic interactions, or π-π stacking that contribute to binding affinity. nih.gov This information is invaluable for lead optimization, allowing chemists to design modifications that enhance these favorable interactions. nih.gov

The results of a docking study are often summarized in a table, showing the predicted binding affinity (e.g., in kcal/mol) and the specific residues involved in the interaction.

Table 1: Hypothetical Docking Results for this compound Analogs against a Kinase Target

| Compound | Modification on Phenyl Ring | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Analog 1 (Parent) | -Br | -7.5 | Lys72, Asp184 | Hydrogen Bond |

| Analog 2 | -Cl | -7.2 | Lys72, Asp184 | Hydrogen Bond |

| Analog 3 | -CF3 | -8.1 | Lys72, Asp184, Leu132 | Hydrogen Bond, Hydrophobic |

| Analog 4 | -OCH3 | -6.9 | Asp184 | Hydrogen Bond |

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the receptor, the stability of their complex, and the role of solvent molecules. bnl.gov

An MD simulation for a this compound derivative bound to a receptor would reveal how the complex behaves over a period of nanoseconds to microseconds. nih.gov This can confirm the stability of interactions predicted by docking, identify transient interactions, and reveal conformational changes in the protein upon ligand binding. mdpi.com For example, simulations can track the distance between key atoms, like the "ionic lock" in GPCRs, to understand the mechanism of receptor activation or inhibition. mdpi.com MD is also increasingly used to predict the aggregation propensity of small molecules, a crucial property in drug development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. d-nb.info The process involves creating a dataset of compounds with known activities, calculating various molecular descriptors for each, and then using statistical methods to build a predictive model. nih.gov

For a series of this compound analogs, a QSAR model could be developed to predict their activity against a specific target. researchgate.net Descriptors can include physicochemical properties (e.g., LogP, polar surface area), electronic properties, and structural fingerprints (e.g., MACCS keys, ECFP). nih.gov The resulting model, often built using techniques like Multiple Linear Regression (MLR) or machine learning algorithms, can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. researchgate.netnih.gov The predictive power of a QSAR model is rigorously checked through internal and external validation procedures. d-nb.info

Table 2: Representative Data for a QSAR Model of this compound Analogs

| Compound ID | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| BBA-01 | 224.05 | 2.5 | 40.9 Ų | 6.2 | 6.1 |

| BBA-02 | 240.08 | 3.1 | 40.9 Ų | 6.8 | 6.7 |

| BBA-03 | 258.04 | 2.2 | 50.1 Ų | 5.9 | 6.0 |

| BBA-04 | 210.62 | 2.6 | 40.9 Ų | 6.4 | 6.5 |

Molecular Dynamics Simulations for Conformational Analysis

Thermodynamic and Kinetic Studies via Computational Methods

Computational methods are crucial for determining the thermodynamic and kinetic parameters that govern chemical and biological processes. researchgate.net These studies can quantify the driving forces behind ligand binding and the energy barriers of chemical reactions.

Similarly, computational methods can be used to calculate the kinetic parameters of a reaction, such as the activation energy (Ea). By mapping the potential energy surface and identifying the transition state structure, methods like DFT can predict reaction rates. This is vital for understanding catalyst efficiency and reaction mechanisms.

Calculation of Reaction Enthalpies, Entropies, and Free Energies

A fundamental application of computational chemistry is the determination of the thermodynamic landscape of a chemical reaction. The changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) dictate the spontaneity and equilibrium position of a reaction. These values can be rigorously calculated for reactions involving this compound using quantum chemical methods, most notably Density Functional Theory (DFT).

The process begins with the geometry optimization of all species involved in the reaction: reactants, products, and any intermediates. Using a selected DFT functional and basis set, the calculation finds the lowest energy structure for each molecule. Following optimization, a frequency calculation is performed. This second step serves two purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides the necessary data to calculate thermodynamic properties.

From the frequency calculation, thermal corrections to the electronic energy are obtained, which include the zero-point vibrational energy (ZPVE), thermal energy, and entropy. q-chem.com The enthalpy (H) is calculated by adding the total electronic energy and the thermal correction to enthalpy. The Gibbs free energy (G) is then determined using the fundamental equation:

ΔG = ΔH – TΔS savemyexams.com

Table 1: Hypothetical Calculated Thermodynamic Data for a Reaction of this compound

This table illustrates the typical output of a DFT calculation for a reaction at a standard temperature (298.15 K). The values are hypothetical and serve as an example of what a computational study would yield.

| Parameter | Reactants | Products | Change (Δ) |

| Enthalpy (H) | - | - | < 0 (Exothermic) |

| (kcal/mol) | |||

| Entropy (S) | - | - | > 0 (Favorable) |

| (cal/mol·K) | |||

| Gibbs Free Energy (G) | - | - | < 0 (Spontaneous) |

| (kcal/mol) |

Table data is illustrative and not from a published study.

These calculations allow chemists to assess the feasibility of a proposed reaction before attempting it in the laboratory, saving time and resources. Comparing the calculated energies of different possible reaction pathways can also reveal the most likely mechanism.

Determination of Activation Energies and Rate Constants

While thermodynamics describes the energy difference between reactants and products, chemical kinetics governs the speed at which the reaction occurs. Computational chemistry is instrumental in determining the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to proceed.

The key to calculating activation energy is identifying the transition state (TS) structure, which is the highest energy point along the reaction coordinate. q-chem.com Unlike stable molecules, a transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency in its vibrational spectrum. q-chem.com Locating this structure is often the most challenging part of the calculation.

Once the reactant and transition state structures are optimized and their energies are calculated, the activation energy can be determined as the difference between the energy of the transition state and the energy of the reactants. dtic.mil

Ea = E(Transition State) – E(Reactants)

This energy barrier is a critical factor in the rate of the reaction. According to Transition State Theory (TST), the rate constant (k) can be calculated using the Eyring equation, which incorporates the free energy of activation (ΔG‡). nih.govnih.gov The calculation of ΔG‡ requires the Gibbs free energies of both the reactants and the transition state. nih.gov

Table 2: Example of Calculated Kinetic Parameters for a Hypothetical Reaction

This table presents sample data for the activation energies of two competing hypothetical reaction pathways involving this compound.

| Reaction Pathway | Forward Activation Energy (Ea) (kcal/mol) | Free Energy of Activation (ΔG‡) (kcal/mol) |

| Pathway A | 25.0 | 28.5 |

| Pathway B | 32.5 | 35.0 |

Table data is illustrative and not from a published study.

As shown in the hypothetical data, Pathway A has a lower activation energy, suggesting it would be the kinetically favored pathway, leading to a faster reaction rate compared to Pathway B. Such analyses are crucial for predicting product distributions when multiple outcomes are possible. The rate constants can also show significant temperature dependence, which can be modeled computationally. rsc.orgkuleuven.be

Solvent Effects on Reaction Thermodynamics and Kinetics

Reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can significantly influence both thermodynamics and kinetics. rsc.orgchemrxiv.org Computational models can account for these solvent effects in several ways, primarily through implicit and explicit solvent models.

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged species or polar transition states. nsf.govpitt.edu The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interaction between them is calculated.

Explicit Solvent Models provide a more detailed and accurate, albeit computationally expensive, picture. pitt.edu In this method, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific, short-range interactions like hydrogen bonding between the solute and the solvent, which can be critical in determining reaction outcomes. rsc.orgrsc.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with a less demanding molecular mechanics force field.

The choice of solvent can alter the relative energies of reactants, products, and transition states. numberanalytics.com For a reaction involving this compound, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate. chemrxiv.org Conversely, a nonpolar solvent might have a smaller effect. Computational studies can systematically evaluate a range of solvents to identify the optimal medium for a desired transformation. nsf.gov

Table 3: Hypothetical Influence of Solvent on the Free Energy of Activation (ΔG‡)

This table demonstrates how the calculated activation barrier for a hypothetical reaction of this compound might change with different solvents, as predicted by a computational model like PCM.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

| Gas Phase | 1 | 28.5 |

| Toluene | 2.4 | 26.8 |

| Acetone (B3395972) | 21 | 23.1 |

| Water | 80 | 21.5 |

Table data is illustrative and not from a published study.

This systematic computational screening aids in the rational selection of solvents to control reaction rates and even selectivity. rsc.org

Analytical and Spectroscopic Characterization Techniques in Research

Advanced Spectroscopic Methods

Spectroscopy is a fundamental tool in chemical analysis, and various spectroscopic methods are employed to elucidate the structure of 2-Bromobenzoylacetonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org Both ¹H NMR and ¹³C NMR are utilized to characterize this compound.

In ¹H NMR, the chemical shifts (δ) are indicative of the electronic environment of the protons. libretexts.orgoregonstate.edu Protons attached to sp²-hybridized carbons, such as those in the aromatic ring, typically appear at lower fields (higher δ values) compared to protons on sp³-hybridized carbons. libretexts.org The methylene (B1212753) (-CH₂) protons in this compound are influenced by the adjacent electron-withdrawing carbonyl and cyano groups, causing them to be deshielded and appear at a characteristic downfield position. oregonstate.edu The aromatic protons on the bromophenyl ring exhibit complex splitting patterns due to spin-spin coupling between adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal. libretexts.org The carbon atoms of the carbonyl group and the nitrile group are highly deshielded and appear at the low-field end of the spectrum. oregonstate.edu The chemical shifts of the aromatic carbons are also found in the downfield region, with the carbon atom bonded to the bromine showing a characteristic shift. libretexts.orgoregonstate.edu

Table 1: Typical NMR Data for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| ¹H | Methylene (-CH₂-) | ~4.0 - 4.5 |

| ¹³C | Carbonyl (C=O) | ~180 - 190 |

| ¹³C | Aromatic (Ar-C) | 125 - 140 |

| ¹³C | Nitrile (C≡N) | ~115 - 120 |

| ¹³C | Methylene (-CH₂-) | ~30 - 40 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. carlroth.compitt.edu

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. neu.edu.tr In electron impact mass spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. acdlabs.comruc.dk

The molecular ion peak for this compound will correspond to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation of this compound typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgpearson.com Common fragmentation pathways include the loss of the bromine atom, the cyano group, and the entire benzoyl group. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. scienceready.com.augbiosciences.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| [M]⁺ | [BrC₆H₄COCH₂CN]⁺ | 223/225 |

| [M-Br]⁺ | [C₆H₄COCH₂CN]⁺ | 144 |

| [BrC₆H₄CO]⁺ | [BrC₆H₄CO]⁺ | 183/185 |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. megalecture.com The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. libretexts.orglibretexts.org

The most prominent features in the IR spectrum are the strong absorption due to the stretching vibration of the carbonyl group (C=O) and the sharp, medium-intensity absorption of the nitrile group (C≡N). wpmucdn.comucla.edu The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers. wpmucdn.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Methylene C-H | Stretch | 2950 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | ~1700 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |